N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic conditions.
Coupling of Chromenone and Benzofuran: The chromenone and benzofuran intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides or ethers.
Scientific Research Applications
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its therapeutic potential.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby modulating cellular signaling pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for diseases like cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share structural similarities with the chromenone moiety.
Benzofuran Derivatives: Compounds like amiodarone and psoralen share the benzofuran ring structure.
Uniqueness
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is unique due to the combination of chromenone and benzofuran moieties, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-4-18(24)23-20-14-7-5-6-8-17(14)26-22(20)16-11-19(25)27-21-13(3)9-12(2)10-15(16)21/h5-11H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMNIKBILLKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C(C=C(C=C34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.